molecular formula C13H12O4 B13973511 Ethyl 3-(benzofuran-5-yl)-3-oxopropanoate

Ethyl 3-(benzofuran-5-yl)-3-oxopropanoate

Cat. No.: B13973511
M. Wt: 232.23 g/mol
InChI Key: BZGYOHMEEHYFQK-UHFFFAOYSA-N
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Description

Ethyl 3-(benzofuran-5-yl)-3-oxopropanoate is a β-keto ester featuring a benzofuran-5-yl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems for pharmaceuticals and agrochemicals. Its structure combines the aromaticity and electron-rich nature of benzofuran with the reactivity of the β-keto ester moiety, enabling applications in cyclization and coupling reactions.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 3-(1-benzofuran-5-yl)-3-oxopropanoate

InChI

InChI=1S/C13H12O4/c1-2-16-13(15)8-11(14)9-3-4-12-10(7-9)5-6-17-12/h3-7H,2,8H2,1H3

InChI Key

BZGYOHMEEHYFQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=C(C=C1)OC=C2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzofuran-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(benzofuran-5-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.

    Medicine: Investigated for its potential as a lead compound in drug development, particularly for its anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 3-(benzofuran-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share the β-keto ester backbone but differ in aryl/heteroaryl substituents, influencing their reactivity and applications:

Compound Name Substituent/Group Molecular Formula Key Features Reference
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate 4-Methoxyphenyl C12H14O4 Electron-donating methoxy group enhances stability; used in benzofuran synthesis .
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate 3-Nitrophenyl C11H11NO5 Electron-withdrawing nitro group increases electrophilicity; laboratory chemical .
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-Fluorophenyl C11H11FO3 Fluorine substituent improves metabolic stability; intermediate in drug discovery .
Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate 2,4-Dichloro-5-nitrophenyl C11H9Cl2NO5 Highly electron-deficient; used in complex heterocycle synthesis .
Ethyl 3-(nitropyridin-4-yl)-2-oxopropanoate (8a) 3-Nitropyridin-4-yl C10H10N2O5 Pyridine ring introduces basicity; moderate yield (50%) .
Ethyl 3-[4-Amino-2-(methylthio)-5-thiazolyl]-3-oxopropanoate Thiazolyl with amino and methylthio C9H12N2O3S2 Thiazole core expands bioactivity; molecular weight 256.3 g/mol .

Research Findings and Trends

  • Yield Optimization : Reactions involving electron-deficient aryl groups (e.g., nitro, chloro) typically require longer reaction times or higher temperatures, reducing yields to 40–50% .
  • Biological Activity : Benzofuran-based β-keto esters are understudied compared to phenyl analogs but show promise in tuberculosis drug development (e.g., polyketide synthase inhibitors ).

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